molecular formula C13H21NO2 B6218442 rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate CAS No. 2763585-15-3

rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Cat. No.: B6218442
CAS No.: 2763585-15-3
M. Wt: 223.3
InChI Key:
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Description

rac-tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals It is characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 2-position of the piperidine ring, with a tert-butyl ester at the carboxylate position

Preparation Methods

The synthesis of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

rac-tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl or methyl positions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the piperidine ring can fit into hydrophobic pockets of proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate include other piperidine derivatives with different substituents. For example:

    rac-tert-Butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate: This compound has a hydroxyl group instead of an ethynyl group, which affects its reactivity and interactions.

    rac-tert-Butyl (2R,4S)-4-phenyl-2-methylpiperidine-1-carboxylate: The presence of a phenyl group introduces aromaticity and different steric effects.

    rac-tert-Butyl (2R,4S)-4-aminomethyl-2-methylpiperidine-1-carboxylate: The amino group can participate in different types of chemical reactions and biological interactions.

Properties

CAS No.

2763585-15-3

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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